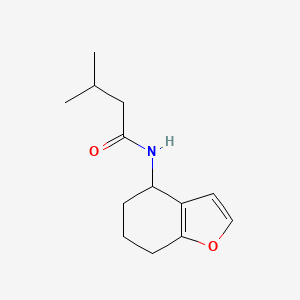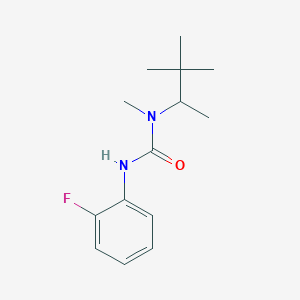![molecular formula C13H19ClN2O B7494323 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)
1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea, also known as clofencet, is a chemical compound that belongs to the class of urea derivatives. It was first synthesized in 1966 and has been used in scientific research for its pharmacological properties.
Mechanism of Action
Clofencet acts on the GABA receptor, which is the main inhibitory neurotransmitter in the brain. It enhances the activity of GABA by binding to the benzodiazepine site on the receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a decrease in neuronal excitability.
Biochemical and Physiological Effects
Clofencet has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant properties. Clofencet has been found to increase the duration of pentobarbital-induced sleep and to potentiate the effects of diazepam.
Advantages and Limitations for Lab Experiments
Clofencet has several advantages for lab experiments. It has a high potency and a long duration of action, making it useful for studying the effects of GABAergic drugs on behavior. It is also relatively easy to synthesize and has a low cost. However, 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea has some limitations. It can be toxic at high doses and can cause respiratory depression. It also has a narrow therapeutic window, making it difficult to use in clinical settings.
Future Directions
There are several future directions for research on 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea. One area of interest is the development of new analogs with improved pharmacological properties. Another area of interest is the investigation of the effects of 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea on different types of GABA receptors. Further research is also needed to determine the optimal dosing and administration of 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea for clinical use. Finally, the potential use of 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea in the treatment of anxiety and other neurological disorders should be explored.
Synthesis Methods
Clofencet can be synthesized through a multi-step process that involves the reaction between 4-chlorophenylacetonitrile and N-methyl-N-(2-hydroxypropyl)amine. The resulting intermediate is then reacted with isobutyl isocyanate to yield 1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea. The final product is obtained through recrystallization and purification processes.
Scientific Research Applications
Clofencet has been used in scientific research for its pharmacological properties. It has been found to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been used to study the effects of GABAergic drugs on behavior and to investigate the role of GABA receptors in the central nervous system.
properties
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c1-9(2)15-13(17)16(4)10(3)11-5-7-12(14)8-6-11/h5-10H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHYQUXVNWVTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)C(C)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)

![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)


![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)



![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)
